

A Comparative Guide to Thorium-230 and Protactinium-231 as Oceanographic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

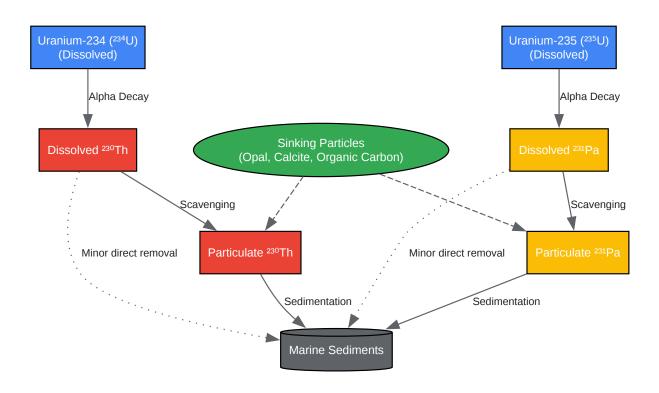
Thorium-230 (²³⁰Th) and Protactinium-231 (²³¹Pa) are two naturally occurring radionuclides that serve as powerful tools in oceanography for tracing and quantifying a variety of marine processes. Both isotopes are produced in the ocean from the decay of uranium isotopes, but their distinct chemical behaviors lead to differential partitioning between dissolved and particulate phases. This guide provides a comprehensive comparison of ²³⁰Th and ²³¹Pa as oceanographic tracers, supported by quantitative data and detailed experimental protocols.

Core Principles and Applications

Both ²³⁰Th and ²³¹Pa are produced at a relatively constant and well-known rate throughout the water column from the alpha decay of their respective uranium parents: ²³⁴U decays to ²³⁰Th, and ²³⁵U decays to ²³¹Pa.[1][2] Despite their constant production, their concentrations in seawater are exceedingly low due to their particle-reactive nature, which causes them to be scavenged by sinking particles and removed to the underlying sediments.[2][3]

The key to their utility as tracers lies in their differential particle reactivity. ²³⁰Th is generally more particle-reactive than ²³¹Pa, leading to a shorter residence time in the water column.[1][2] This fractionation between the two isotopes, particularly the sedimentary ²³¹Pa/²³⁰Th ratio, is a valuable proxy for reconstructing past ocean circulation patterns, particle fluxes, and scavenging processes.[2]

Quantitative Data Summary


The following table summarizes the key quantitative properties of **Thorium-230** and Protactinium-231 relevant to their application as oceanographic tracers.

Property	Thorium-230 (²³⁰ Th)	Protactinium-231 (²³¹ Pa)	Reference
Parent Isotope	Uranium-234 (²³⁴ U)	Uranium-235 (²³⁵ U)	[1]
Half-life (t½)	~75,400 years	~32,760 years	[1]
Production Rate in Seawater	\sim 2.52 x 10 ⁻² dpm m ⁻³ yr ⁻¹	\sim 2.33 x 10 ⁻³ dpm m ⁻³ yr ⁻¹	[1]
Oceanic Residence Time	20 - 40 years	80 - 200 years	[1]
Primary Scavenging Particles	Calcite, Particulate Organic Carbon	Biogenic Opal	[4][5]

Geochemical Cycle of Thorium-230 and Protactinium-231

The following diagram illustrates the production and removal pathways of ²³⁰Th and ²³¹Pa in the marine environment.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. gmd.copernicus.org [gmd.copernicus.org]
- 2. Radioisotope constraints of Arctic deep water export to the North Atlantic PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GMD Global simulation of dissolved 231Pa and 230Th in the ocean and the sedimentary 231Paâ^{**TS}MM*} 230Th ratios with the ocean general circulation model COCO ver4.0 [gmd.copernicus.org]
- 5. gmd.copernicus.org [gmd.copernicus.org]

To cite this document: BenchChem. [A Comparative Guide to Thorium-230 and Protactinium-231 as Oceanographic Tracers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204741#comparison-of-thorium-230-and-protactinium-231-as-oceanographic-tracers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com